molecular formula C2H8ClNO5 B14671085 Perchloric acid--2-aminoethan-1-ol (1/1) CAS No. 38092-76-1

Perchloric acid--2-aminoethan-1-ol (1/1)

Cat. No.: B14671085
CAS No.: 38092-76-1
M. Wt: 161.54 g/mol
InChI Key: DSEOTRMJCQLEIV-UHFFFAOYSA-N
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Description

Perchloric acid--2-aminoethan-1-ol (1/1) is a 1:1 adduct formed between perchloric acid (HClO₄) and 2-aminoethanol (ethanolamine, C₂H₇NO).

  • Chemical Formula: HClO₄·C₂H₇NO
  • Molar Mass: 161.54 g/mol (calculated from HClO₄: 100.46 g/mol and ethanolamine: 61.08 g/mol).
  • Properties: Likely highly water-soluble due to the ionic nature of perchlorate salts and the polar hydroxyl/amine groups of ethanolamine. Perchloric acid itself is a strong oxidizer, especially in anhydrous form, and reacts violently with organic materials .

Properties

CAS No.

38092-76-1

Molecular Formula

C2H8ClNO5

Molecular Weight

161.54 g/mol

IUPAC Name

2-aminoethanol;perchloric acid

InChI

InChI=1S/C2H7NO.ClHO4/c3-1-2-4;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5)

InChI Key

DSEOTRMJCQLEIV-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of perchloric acid–2-aminoethan-1-ol (1/1) typically involves the reaction of perchloric acid with 2-aminoethan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent any side reactions. The general reaction can be represented as:

HClO4+HOCH2CH2NH2HOCH2CH2NH3+ClO4\text{HClO}_4 + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_3^+\text{ClO}_4^- HClO4​+HOCH2​CH2​NH2​→HOCH2​CH2​NH3+​ClO4−​

Industrial Production Methods

In an industrial setting, the production of perchloric acid–2-aminoethan-1-ol (1/1) involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process typically includes the use of specialized equipment to control the reaction environment and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Perchloric acid–2-aminoethan-1-ol (1/1) can undergo various chemical reactions, including:

    Neutralization Reactions: The compound can react with bases to form salts.

    Oxidation-Reduction Reactions: Due to the presence of perchloric acid, the compound can participate in redox reactions.

    Substitution Reactions: The amino group in 2-aminoethan-1-ol can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Neutralization: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide.

    Oxidation-Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, neutralization with sodium hydroxide would yield sodium perchlorate and 2-aminoethanol.

Scientific Research Applications

Perchloric acid–2-aminoethan-1-ol (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.

    Biology: Employed in the preparation of buffer solutions and as a stabilizing agent for certain biological samples.

    Medicine: Investigated for potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of perchloric acid–2-aminoethan-1-ol (1/1) involves the interaction of the perchlorate ion with various molecular targets. The perchlorate ion is a strong oxidizing agent, which can lead to the oxidation of organic and inorganic substrates. The aminoethanol component can act as a nucleophile, participating in various substitution and addition reactions.

Comparison with Similar Compounds

Clopyralid-olamine (3,6-Dichloro-2-pyridinecarboxylic acid - 2-aminoethanol (1:1))

Chemical Formula: C₈H₁₀Cl₂N₂O₃ Molar Mass: 253.083 g/mol Applications: Herbicide and pesticide, leveraging the clopyralid anion’s herbicidal activity and ethanolamine’s role as a stabilizing counterion .

Table 1: Comparative Analysis
Property Perchloric Acid--2-aminoethan-1-ol (1/1) Clopyralid-olamine
Chemical Type Mineral acid-ethanolamine salt Herbicide-ethanolamine salt
Molar Mass (g/mol) 161.54 253.08
Primary Applications Potential use in explosives, propellants, or catalysts (inferred) Agricultural herbicide
Reactivity High (strong oxidizer; risk of explosive mixtures) Low (stable under standard conditions)
Solubility Likely high in water Moderate (sufficient for herbicide formulation)
Safety Concerns Explosive deposits, requires stringent handling Toxicity to non-target organisms

Other Ethanolamine Salts

These would differ in:

  • Oxidizing Power : Perchlorate salts are stronger oxidizers than nitrate or sulfate salts .
  • Stability : Sulfate and nitrate salts are generally less reactive than perchlorates, making them safer for industrial use.

Q & A

Q. What are the critical safety protocols for handling perchloric acid--2-aminoethan-1-ol (1/1) in laboratory settings?

Methodological Answer:

  • Ventilation: Conduct experiments in a fume hood specifically rated for perchloric acid use to prevent inhalation of vapors or explosive residue accumulation .
  • Personal Protective Equipment (PPE): Wear chemically resistant gloves, goggles with side shields, and lab coats. Avoid synthetic fabrics that may react with perchloric acid .
  • Decontamination: Clean spills immediately using water and non-combustible absorbents. Avoid organic materials (e.g., paper towels) that may form explosive mixtures .
  • Storage: Store in glass containers away from organic compounds, reducing agents, and heat sources. Label containers with hazard warnings (e.g., "Corrosive," "Oxidizer") .

Q. How to prepare a standardized solution of perchloric acid--2-aminoethan-1-ol (1/1) for titrimetric analysis?

Methodological Answer:

  • Procedure (Adapted from Perchloric Acid Standardization):
    • In a 1,000 mL volumetric flask, mix 8.7 mL of 70% perchloric acid with 500 mL glacial acetic acid.
    • Add 25 mL acetic anhydride to neutralize residual water, then dilute to volume with glacial acetic acid .
    • Standardize against primary standards (e.g., potassium hydrogen phthalate) using potentiometric titration.
  • Precaution: Monitor temperature during mixing to avoid exothermic reactions.

Q. What are validated analytical methods for quantifying potassium in perchloric acid--2-aminoethan-1-ol (1/1) matrices?

Methodological Answer:

  • Flame Photometry:
    • Digest samples with HNO₃ and HClO₄ (4:1 ratio) to oxidize organic components.
    • Dilute the digestate with 0.25% La solution to suppress interference.
    • Measure K⁺ emission at 766 nm using a flame photometer calibrated with standard solutions .
  • Quality Control: Include blanks and spikes to validate recovery rates (target: 95–105%).

Advanced Research Questions

Q. How to investigate the reaction kinetics of perchloric acid--2-aminoethan-1-ol (1/1) in redox systems?

Methodological Answer:

  • Experimental Design:
    • Vary perchloric acid (1–3 M) and reducing agent (e.g., carbohydrazide, 0.1–0.3 M) concentrations.
    • Monitor reaction progress spectrophotometrically at 50°C.
  • Data Analysis:
    • Use first-order rate equations: kobs=k[HClO4]m[Reductant]nk_{\text{obs}} = k[\text{HClO}_4]^m[\text{Reductant}]^n.
    • Determine reaction orders (m,nm, n) via logarithmic plots (Table 1) .

Q. Table 1. Rate Constants at Varying Concentrations

[HClO₄] (M)[Reductant] (M)kobsk_{\text{obs}} (s⁻¹)
1.00.10.021
2.00.20.045
3.00.30.093

Q. How to optimize HPLC methods for separating perchloric acid--2-aminoethan-1-ol (1/1) derivatives?

Methodological Answer:

  • Mobile Phase Preparation:
    • Prepare a buffer by diluting 5 mL HClO₄ in 900 mL H₂O.
    • Adjust pH to 3.5 with 2 M NaOH, then mix with acetonitrile and tetrahydrofuran (80:20:1 v/v) .
  • Column Selection: Use monolithic C18 columns for high-resolution separation of polar amines.
  • Validation: Assess peak symmetry, retention time reproducibility, and limit of detection (LOD < 0.1 µg/mL).

Q. How to resolve contradictory data in studies on perchloric acid--2-aminoethan-1-ol (1/1) reactivity?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare experimental conditions (e.g., HClO₄ concentration, temperature).
    • Validate instrument calibration (e.g., flame photometer vs. ICP-MS) .
  • Statistical Tools:
    • Apply ANOVA to identify significant variables (p<0.05p < 0.05).
    • Use Tukey’s HSD test for post-hoc comparisons of treatment groups .

Q. What are best practices for synthesizing perchloric acid--2-aminoethan-1-ol (1/1) with high purity?

Methodological Answer:

  • Synthesis Protocol:
    • React equimolar 2-aminoethan-1-ol with 70% HClO₄ in an ice bath to control exothermicity.
    • Isolate the product via vacuum filtration and wash with cold ethanol.
  • Purity Assessment:
    • Characterize by FT-IR (O-H stretch: 3200–3500 cm⁻¹) and NMR (δ 3.5 ppm for CH₂NH₂) .

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